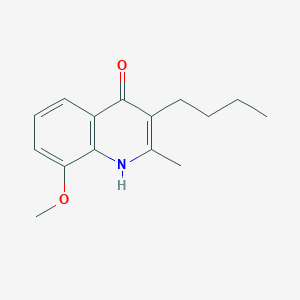

3-butyl-8-methoxy-2-methyl-4-quinolinol

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govnih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds. nih.govresearchgate.net The structural rigidity and the presence of a nitrogen atom in the heterocyclic ring allow for a variety of chemical modifications, making it a versatile template for the design of new therapeutic agents. nih.gov

The quinoline ring system is a key component in a wide array of pharmaceuticals and bioactive molecules, demonstrating a broad spectrum of pharmacological activities. researchgate.net These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, antimalarial, and anticonvulsant properties. nih.govnih.govresearchgate.net The ability of the quinoline nucleus to interact with various biological targets has cemented its importance in drug discovery and development. nih.gov

Overview of Substituted Quinolinol Compounds in Academic Inquiry

The introduction of a hydroxyl group to the quinoline scaffold, forming a quinolinol, further enhances the potential for biological activity and provides another point for chemical modification. Substituted quinolinol compounds have been the subject of extensive academic inquiry, revealing a diverse range of biological effects. nih.gov

For instance, various substituted quinolinols have been synthesized and evaluated for their potential as anticancer agents. researchgate.net The position and nature of the substituents on the quinolinol ring can significantly influence their cytotoxic activity against different cancer cell lines. Furthermore, research has explored the antimicrobial properties of these compounds, with some derivatives showing promising activity against various bacterial and fungal strains. nih.gov The investigation into the structure-activity relationships (SAR) of substituted quinolinols is a prominent theme in the scientific literature, aiming to understand how different functional groups and their positions affect the biological efficacy of these molecules. nih.govnih.gov

Research Rationale for Investigating 3-butyl-8-methoxy-2-methyl-4-quinolinol and Analogous Structures

While specific research findings on this compound are not widely available in public literature, the rationale for its investigation can be inferred from studies on analogous structures. The synthesis of related compounds, such as 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol, indicates an interest in exploring the impact of alkyl substituents at the 3-position of the quinolinol core. acs.org

The investigation of compounds like this compound is likely driven by the principles of medicinal chemistry, where systematic modifications of a known bioactive scaffold are performed to:

Explore Structure-Activity Relationships (SAR): By introducing a butyl group at the 3-position, a methoxy (B1213986) group at the 8-position, and a methyl group at the 2-position, researchers can probe how these specific substitutions influence the compound's physicochemical properties and its interaction with biological targets. The lipophilicity introduced by the butyl group, for example, can affect cell membrane permeability.

Develop Novel Bioactive Agents: The unique substitution pattern of this compound may lead to novel biological activities or an improved therapeutic profile compared to existing quinolinol derivatives.

Expand Chemical Libraries: The synthesis of novel, well-characterized compounds contributes to the expansion of chemical libraries, which are valuable resources for high-throughput screening and the discovery of new lead compounds for drug development.

The synthesis of such analogs is often accomplished through established synthetic methodologies for quinoline and quinolinol ring systems, such as the Conrad-Limpach or Gould-Jacobs reactions. nih.govresearchgate.netmdpi.com These methods allow for the systematic variation of substituents on the quinoline core, facilitating the exploration of a wide range of chemical structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butyl-8-methoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-4-5-7-11-10(2)16-14-12(15(11)17)8-6-9-13(14)18-3/h6,8-9H,4-5,7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEHNWBVMQMHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC2=C(C1=O)C=CC=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Quinolinol Derivatives, with Emphasis on 3 Butyl 8 Methoxy 2 Methyl 4 Quinolinol Analogues

Classical Approaches to Quinoline (B57606) Synthesis

The foundational methods for constructing the quinoline ring system were established in the late 19th century. These classical reactions, while sometimes limited by harsh conditions and modest yields, remain cornerstones of heterocyclic chemistry and have been adapted and refined over the years.

Friedländer Annulation and its Variations

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward and widely used method for the synthesis of quinolines. organicreactions.orgresearchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester), typically under acid or base catalysis. organicreactions.orgwikipedia.orgorganic-chemistry.org The versatility of this reaction allows for the preparation of a wide range of polysubstituted quinolines. nih.govresearchgate.net

The reaction can proceed via two proposed mechanisms. One pathway involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. An alternative mechanism suggests the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type condensation and subsequent elimination of water. wikipedia.org Catalysts for the Friedländer annulation are varied and include acids like trifluoroacetic acid and p-toluenesulfonic acid, bases such as sodium hydroxide, and various Lewis acids. wikipedia.orgrsc.org Modern variations have explored the use of different catalysts to improve yields and reaction conditions, including indium(III) triflate and ceric ammonium nitrate. nih.govrsc.org A significant advantage of the Friedländer synthesis is the unambiguous regiochemistry of the product, as the substitution pattern is directly determined by the starting materials.

Table 1: Examples of Catalysts Used in Friedländer Annulation

| Catalyst Type | Specific Catalyst Examples | Reference |

| Acid Catalysts | Trifluoroacetic acid, p-Toluenesulfonic acid | wikipedia.org |

| Base Catalysts | Sodium hydroxide, Potassium hydroxide | organicreactions.orgtubitak.gov.tr |

| Lewis Acid Catalysts | Indium(III) triflate (In(OTf)₃), Neodymium(III) nitrate hexahydrate | organic-chemistry.orgrsc.org |

| Other Catalysts | Iodine, Ceric ammonium nitrate (CAN) | wikipedia.orgnih.gov |

Skraup and Doebner-Miller Reactions in Quinoline Formation

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is one of the oldest methods for preparing quinolines. wikipedia.orgnih.goviipseries.org The classic Skraup reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline itself. wikipedia.orgiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to yield the aromatic quinoline ring. iipseries.orgpharmaguideline.com While effective for synthesizing unsubstituted quinolines, the reaction is notoriously vigorous and often requires harsh conditions. wikipedia.orgnih.gov

A significant modification of the Skraup synthesis is the Doebner-Miller reaction. nih.govwikipedia.org This method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. nih.govwikipedia.orgslideshare.net The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids. iipseries.orgwikipedia.org The Doebner-Miller reaction is considered an improvement over the Skraup synthesis as it allows for greater control over the substitution pattern on the newly formed pyridine (B92270) ring of the quinoline system. nih.goviipseries.org For instance, the reaction of aniline with crotonaldehyde (formed in situ from acetaldehyde) yields 2-methylquinoline (quinaldine). However, like the Skraup reaction, the Doebner-Miller synthesis often requires strongly acidic conditions and can suffer from side reactions such as polymerization of the unsaturated carbonyl compound. nih.gov

Conrad-Limpach and Gould-Jacobs Cyclizations

The Conrad-Limpach and Gould-Jacobs reactions are classical methods specifically designed for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). mdpi.comwikipedia.org These methods are particularly relevant for the synthesis of analogues of 3-butyl-8-methoxy-2-methyl-4-quinolinol.

The Conrad-Limpach synthesis , reported in 1887, involves the reaction of an aniline with a β-ketoester. wikipedia.orgsynarchive.comscribd.com The reaction conditions determine the outcome. At lower temperatures, the aniline attacks the keto group to form an enamine (the kinetic product), which upon heating to high temperatures (around 250 °C) undergoes thermal cyclization to yield a 4-quinolinone. wikipedia.orgsynarchive.com This high-temperature cyclization is often the rate-determining step and is typically carried out in a high-boiling inert solvent like mineral oil or diphenyl ether to improve yields. mdpi.comwikipedia.orgnih.gov

The Gould-Jacobs reaction , developed in 1939, provides another route to the 4-quinolinone skeleton. mdpi.comwikipedia.org This reaction begins with the condensation of an aniline with an ethoxymethylenemalonic ester. wikipedia.orgablelab.eu The resulting intermediate is then cyclized at high temperatures to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org Subsequent saponification and decarboxylation afford the desired 4-hydroxyquinoline (B1666331). wikipedia.orgyoutube.com The Gould-Jacobs reaction is a powerful tool for accessing a variety of substituted 4-quinolinones and has been instrumental in the synthesis of many quinolone-based antibacterial agents. mdpi.com Microwave irradiation has been explored as a way to accelerate the high-temperature cyclization step. researchgate.net

Table 2: Comparison of Classical 4-Quinolinol Syntheses

| Reaction | Reactant 1 | Reactant 2 | Key Intermediate | Product |

| Conrad-Limpach | Aniline | β-Ketoester | Enamine (Schiff Base) | 4-Hydroxyquinoline |

| Gould-Jacobs | Aniline | Alkoxymethylenemalonic ester | Anilidomethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylic acid ester |

Modern and Catalyst-Mediated Synthetic Strategies

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern synthetic chemistry has focused on developing more efficient and versatile catalyst-mediated strategies. These approaches often offer milder conditions, higher yields, and greater functional group tolerance.

Transition Metal Catalysis (e.g., Copper, Iron Catalysis) for Quinoline Ring Formation

Transition metals have emerged as powerful catalysts for the synthesis of quinolines, offering novel pathways for ring construction under milder conditions.

Copper catalysis has been successfully employed in modified Friedländer-type syntheses. For example, 2-aminobenzyl alcohol can react with ketones in the presence of a copper catalyst to afford the corresponding quinolines. knu.ac.kr This approach avoids the need for pre-functionalized 2-aminoaryl ketones. Other copper-catalyzed methods include three-component cascade reactions using diaryliodonium salts, alkynyl sulfides, and nitriles to produce quinoline-4-thiols. acs.org Copper-catalyzed tandem reactions involving Knoevenagel condensation followed by amination and cyclization also provide a regioselective route to substituted quinolines. semanticscholar.org

Iron catalysis offers an economical and environmentally friendly alternative for quinoline synthesis. rsc.org Iron catalysts are earth-abundant and generally have low toxicity. Iron(III) chloride (FeCl₃) has been used to catalyze three-component coupling reactions of aldehydes, amines, and styrenes to produce 2,4-disubstituted quinolines. chemistryviews.orgresearchgate.net Another atom-economical approach involves the iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols, which generates quinolines with the release of hydrogen gas as the only byproduct. rsc.org These methods highlight the potential of iron catalysis to create complex quinoline structures from simple and readily available starting materials. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs) for Diversification

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly valued for their efficiency and atom economy. nih.govtandfonline.comrsc.org MCRs are particularly well-suited for the rapid generation of molecular diversity, making them a powerful tool in medicinal chemistry and drug discovery. mdpi.commdpi.comnih.gov

Several MCRs have been developed for the synthesis of quinoline derivatives. For instance, a modified Doebner reaction, which is a multicomponent strategy, can be used to produce 4-quinoline carboxylic acids from an aryl aldehyde, an amine, and pyruvic acid in a one-pot process. tandfonline.com Transition metal-catalyzed MCRs are also prominent. An iron-catalyzed three-component reaction of anilines, aldehydes, and nitroalkanes provides a direct route to 2-arylquinolines. rsc.org The Povarov reaction, a formal [4+2] cycloaddition between an imine and an electron-rich alkene, is another powerful MCR for synthesizing tetrahydroquinolines, which can often be oxidized to the corresponding quinolines. rsc.org These MCR approaches allow for the construction of complex quinoline scaffolds in a single step, offering significant advantages in terms of synthetic efficiency and the ability to create diverse libraries of compounds for biological screening. nih.govrsc.org

C–H Bond Functionalization Approaches in Quinoline Synthesis

Direct C–H bond functionalization has emerged as a powerful and atom-economical tool in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. nih.govresearchgate.net In the context of quinoline synthesis, C–H activation strategies have been employed to introduce a variety of substituents at different positions of the quinoline ring with high regioselectivity. nih.govchemicalbook.com

Transition metal catalysis, particularly with palladium, rhodium, and copper, is central to many C–H functionalization methods. nih.govacs.org For instance, rhodium-catalyzed C–H activation has been utilized for the ortho-alkylation of pyridines and quinolines. researchgate.net These methods often involve the use of a directing group to guide the metal catalyst to a specific C–H bond. The nitrogen atom in the quinoline ring itself can act as a directing group, facilitating functionalization at the C2 and C8 positions. nih.gov

To achieve substitutions at other positions, such as the introduction of a butyl group at the C3 position, more elaborate strategies may be necessary. This could involve the use of a removable directing group or the functionalization of a pre-substituted quinoline. For example, a directing group could be installed at the N1 position to direct a metal catalyst to the C8 position for methoxylation, and another functional group at C4 could direct butylation to the C3 position.

Recent advancements have also focused on metal-free C–H functionalization approaches, which offer a more sustainable alternative. acs.orgnih.gov These methods often utilize strong bases or radical initiators to activate C–H bonds.

Specific Synthesis of 4-Hydroxyquinolines and Derivatives

Several classical methods are well-established for the synthesis of the 4-hydroxyquinoline core. The Conrad-Limpach reaction is a widely used method that involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. mdpi.com The choice of solvent is crucial in the thermal cyclization step, with high-boiling point solvents generally affording better yields.

The Gould-Jacobs reaction is another important method, which starts with an aniline and an ethoxymethylenemalonic ester derivative. google.com This reaction proceeds through an intermediate that cyclizes upon heating to give a 4-hydroxyquinoline-3-carboxylic acid ester, which can then be hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline.

More recent methods for the synthesis of 4-hydroxyquinolines include palladium-catalyzed carbonylation reactions and modifications of the Camps cyclization. mdpi.com The dehydrogenation of the corresponding 4-keto-1,2,3,4-tetrahydroquinoline compounds in the presence of a palladium catalyst also yields 4-hydroxyquinolines. google.comgoogle.com

The synthesis of 3-substituted 4-hydroxyquinolines can be challenging. One approach is the Snieckus synthesis, which involves the directed ortho-metalation of an N-pivaloylaniline, followed by condensation with a ketone and subsequent cyclization. google.com

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to develop more environmentally benign and sustainable processes. researchgate.netnih.govoup.com This includes the use of greener solvents, alternative energy sources, and the development of one-pot reactions. nih.gov

Conducting reactions in the absence of a solvent or in water is a key aspect of green chemistry. Solvent-free, or solid-state, reactions can be achieved through mechanochemical methods, such as grinding the reactants together. mdpi.com These methods can lead to shorter reaction times and reduced waste.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several synthetic methods for quinolines have been adapted to be performed in an aqueous medium, often with the aid of a catalyst that is stable and active in water. mdpi.com

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to significant rate enhancements and higher yields compared to conventional heating methods. nih.govnih.govnih.govnih.govscilit.comnih.gov

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. nih.govscilit.com This can dramatically reduce reaction times, often from hours to minutes. nih.gov

Ultrasound-mediated synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, which can enhance reaction rates and yields. google.comnih.gov Ultrasound has been successfully applied to the synthesis of various quinoline derivatives, often under mild conditions and in shorter reaction times. nih.gov

Regioselective and Stereoselective Synthesis Considerations for Substituted Quinolinols

The synthesis of a specifically substituted quinolinol like this compound requires precise control over the regioselectivity of the reactions. The inherent electronic properties of the quinoline ring often dictate the position of electrophilic and nucleophilic attack. However, by employing directing groups, specific catalysts, or carefully chosen reaction conditions, it is possible to achieve high regioselectivity. nih.govnih.gov

For instance, the introduction of a substituent at the C3 position of a 4-quinolinol can be challenging. However, methods like the electrophilic cyclization of N-(2-alkynyl)anilines can provide 3-functionalized quinolines. The regioselectivity of C–H functionalization can be controlled by the choice of the transition metal catalyst and the directing group. nih.govchemicalbook.com

Stereoselectivity becomes a consideration when chiral centers are present in the substituents or when the synthesis leads to the formation of atropisomers. While not directly applicable to this compound, for more complex analogues, enantioselective or diastereoselective synthetic methods would be necessary.

Synthetic Routes for Specific Substitutions of Interest (e.g., butylation, methoxylation, methylation at specific positions)

To synthesize this compound, specific methods for introducing the butyl, methoxy (B1213986), and methyl groups at the desired positions are required.

Butylation: The introduction of a butyl group at the C3 position of a 4-quinolinol is not straightforward. A plausible approach would involve the synthesis of a 3-halo-4-hydroxyquinoline, followed by a cross-coupling reaction, such as a Suzuki or Negishi coupling, with a butyl-containing organometallic reagent. Alternatively, a Friedel-Crafts-type acylation at the C3 position followed by reduction could be considered, although this may lack regioselectivity.

Methoxylation: The methoxy group at the C8 position can be introduced at an early stage of the synthesis by starting with a 2-methoxyaniline derivative in a Conrad-Limpach or Gould-Jacobs reaction. oup.com Alternatively, an 8-hydroxyquinoline (B1678124) can be synthesized and subsequently methylated using a reagent like dimethyl sulfate or methyl iodide in the presence of a base. oup.com

Methylation: The methyl group at the C2 position can be readily incorporated by using a starting material containing a methyl ketone moiety in a Friedländer-type condensation. For example, the reaction of a 2-amino-5-methoxyacetophenone with an appropriate active methylene (B1212753) compound can lead to the formation of the 2-methyl-8-methoxy-4-quinolinol core. The synthesis of 2-methylquinolines can also be achieved through the Doebner-von Miller reaction using crotonaldehyde. mdpi.com

Data Tables

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinolines

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Skraup Synthesis | Several hours | 10-30 minutes | Often significant | nih.gov |

| Friedländer Synthesis | 4-24 hours | 5-15 minutes | Moderate to significant | nih.gov |

| Doebner-von Miller | 6-12 hours | 15-45 minutes | Moderate |

Table 2: Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

| Solvent | Boiling Point (°C) | Typical Yield | Reference |

| Mineral Oil | > 275 | High | |

| Diphenyl Ether | 259 | High | |

| Dowtherm A | 257 | High | |

| 1,2,4-Trichlorobenzene | 214 | Moderate to High | |

| 2-Nitrotoluene | 222 | Moderate to High |

Mechanistic Investigations Pertaining to 4 Quinolinol Derivatives

Reaction Mechanisms in Synthetic Pathways (e.g., Cyclization, Condensation, Substitution)

The synthesis of the 4-quinolinol scaffold, the core of 3-butyl-8-methoxy-2-methyl-4-quinolinol, is achieved through several established reaction mechanisms. These pathways primarily involve cyclization, condensation, and substitution reactions, which allow for the construction of the bicyclic quinoline (B57606) system from various acyclic precursors.

Cyclization Reactions: Cyclization is the cornerstone of quinoline synthesis. The Camps cyclization, for instance, involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. The mechanism proceeds via an intramolecular aldol (B89426) condensation, where an enolizable N-(2-acylaryl)amide undergoes ring closure to form either a quinolin-4-one or a quinolin-2-one, depending on the substrate's structure and reaction conditions. mdpi.com Another significant method is the electrophilic cyclization of N-(2-alkynyl)anilines. This reaction proceeds via a 6-endo-dig pathway, where electrophiles like iodine monochloride (ICl) or bromine (Br₂) induce the ring closure to yield 3-halogenated quinolines. nih.gov Mercury-catalyzed cyclizations of the same precursors can also produce quinolines with a hydrogen at the 3-position. nih.gov

Condensation Reactions: Condensation reactions are frequently employed to build the necessary precursors for cyclization or to directly form the quinoline ring. The Conrad–Limpach reaction, a classical method for synthesizing 4-hydroxyquinolines, begins with the condensation of an aniline (B41778) with a β-ketoester. nih.govacs.org Similarly, the Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.govacs.org A key mechanistic feature of the Doebner reaction is a hydrogen transfer step where a dihydroquinoline intermediate is oxidized to the final quinoline product by reducing the imine formed in situ from the aniline and aldehyde. nih.gov The Knoevenagel condensation is another relevant mechanism, where an active methylene (B1212753) group (often adjacent to the quinoline core) reacts with an aldehyde, leading to the formation of derivatives like benzylidene compounds. nih.gov

Substitution Reactions: Once the quinoline ring is formed, substitution reactions are used to introduce or modify functional groups. For example, the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide first occurs at the sulfur atom (S-methylation). Subsequent alkylation can then proceed at either the oxygen or nitrogen atoms, leading to a mixture of O-methylated and N-methylated products, with the former often predominating. mdpi.com

| Synthetic Reaction | Key Mechanism | Reactants | Product Type |

| Camps Cyclization | Intramolecular Aldol Condensation | N-(2-acylaryl)amides | Quinolin-4-ones / Quinolin-2-ones mdpi.com |

| Conrad-Limpach | Condensation then Cyclization | Anilines, β-ketoesters | 4-Hydroxyquinolines nih.govacs.org |

| Electrophilic Cyclization | 6-endo-dig Cyclization | N-(2-alkynyl)anilines, Electrophiles (I₂, ICl) | 3-Halo-quinolines nih.gov |

| Doebner Reaction | Condensation, Cyclization, Hydrogen Transfer | Anilines, Aldehydes, Pyruvic Acid | Quinoline-4-carboxylic acids nih.gov |

| Knoevenagel Condensation | Condensation | 4-Hydroxyquinolines (with active methylene), Aldehydes | Benzylidene derivatives nih.gov |

Electrochemical Behavior and Oxidation/Redox Mechanisms

The electrochemical properties of 4-quinolinol derivatives are influenced by the electron-rich heterocyclic system and its substituents. These compounds can participate in redox reactions and exhibit specific behaviors in electrochemical environments.

Studies on related 8-quinolinol derivatives show they can act as effective corrosion inhibitors. Electrochemical impedance spectroscopy (EIS) and Tafel polarization measurements indicate that these molecules can adsorb onto metal surfaces, forming a protective film. The mechanism involves both physisorption (electrostatic attraction of protonated quinoline molecules) and chemisorption (interaction between the d-orbitals of the metal and the π-electrons and heteroatom lone pairs of the quinoline ring). peacta.org Tafel plots often show that these compounds function as mixed-type inhibitors, meaning they affect both the anodic and cathodic corrosion reactions. peacta.org

Furthermore, metal complexes of quinolinols are known to be redox-active. Gold(III) complexes with 8-substituted quinolines have demonstrated specific redox potentials that can be modulated by the electronic properties of the substituents on the quinoline ring. nih.gov Vanadium complexes with methyl-substituted 8-hydroxyquinolines have been shown to catalyze the oxidation of hydrocarbons and alcohols. The proposed mechanism for these catalytic oxidations involves the generation of free hydroxyl radicals. mdpi.com The E/Z isomerization of certain quinoline derivatives, such as azodyes, can also be triggered electrochemically, highlighting the redox sensitivity of the quinoline scaffold. nih.gov

| Electrochemical Phenomenon | Governing Mechanism | Compound Class | Significance |

| Corrosion Inhibition | Adsorption (Physisorption & Chemisorption) | 8-Quinolinol derivatives | Forms a protective layer on metal surfaces, acting as a mixed-type inhibitor. peacta.org |

| Catalytic Oxidation | Free radical generation (e.g., hydroxyl radicals) | Vanadium(IV)-hydroxyquinoline complexes | Catalyzes the oxidation of alcohols and hydrocarbons. mdpi.com |

| Redox Potential Modulation | Electronic effects of substituents | Gold(III)-quinoline complexes | The stability and biological activity of the complex can be tuned. nih.gov |

Molecular Mechanisms of Biological Interactions

The biological activities of quinolinol derivatives are underpinned by specific molecular interactions with cellular components. These mechanisms range from precise enzyme inhibition to broader interactions with proteins and nucleic acids, as well as fundamental processes like proton transfer.

Quinolinol derivatives have been identified as inhibitors of various enzymes through different binding mechanisms. A notable example is the interaction of quinolinols with the TEA domain (TEAD) family of transcription factors. Research has shown that certain quinolinols can occupy the palmitate-binding pocket (PBP) on TEADs. acs.orgnih.gov This is a form of allosteric modulation; by binding to this pocket, which is distinct from the main protein-protein interaction site, the quinolinols stabilize YAP/TAZ protein levels and activate TEAD-dependent transcription. acs.orgnih.gov

In contrast, other quinoline derivatives function through direct active site binding. For example, 4-hydroxyquinoline-3-carboxylic acids, the parent class for many quinolone antibiotics, are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.com This inhibition prevents the enzyme from carrying out its function. Similarly, various quinoline derivatives have been studied as inhibitors of enzymes like monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT), which are involved in neurotransmitter metabolism, by interacting with their active sites. nih.gov

The primary cellular targets for quinolinol derivatives are proteins. As detailed above, a key interaction is the binding of quinolinols to the palmitate-binding pocket of TEAD transcription factors, which subsequently activates the Hippo signaling pathway. acs.orgnih.gov This demonstrates a highly specific interaction with a protein receptor pocket that leads to a downstream signaling cascade.

Other protein targets include enzymes central to cellular processes. The inhibition of DNA gyrase by quinolone antibiotics is a classic example of targeting a specific bacterial protein to achieve a therapeutic effect. mdpi.com Studies on gold(III) complexes of quinolines suggest that their main biological targets are proteins rather than DNA directly. nih.gov Quinoline derivatives are also being explored as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways. researchgate.net

The 4-hydroxyquinoline (B1666331) structure contains both a proton-donating hydroxyl group (-OH) and a proton-accepting quinoline nitrogen atom. This bifunctional nature makes proton transfer a key mechanistic feature of its behavior in solution, particularly upon electronic excitation. Studies on the isomeric 7-hydroxyquinoline (B1418103) provide significant insight into these mechanisms.

Excited-state proton transfer (ESPT) can occur, where a proton is transferred from the hydroxyl group to the nitrogen atom. This process is often mediated by solvent molecules. nih.govrsc.org In protic solvents like methanol (B129727) or in the presence of molecules like ammonia, a "proton relay" or "bridge" can form. The solvent molecules facilitate the movement of the proton, significantly lowering the energy barrier for the transfer. nih.govrsc.orgresearchgate.net This can be a concerted mechanism, where all protons in the relay move simultaneously in a very fast process. rsc.org The presence and orientation of the solvent or other bridging molecules are critical, with cyclic transition states being particularly favorable for reducing the activation energy of the proton transfer. researchgate.net This dynamic process is fundamental to the photochemistry and photophysics of hydroxyquinolines.

| Interaction/Process | Mechanism | Target/Environment | Outcome |

| Enzyme Modulation | Allosteric binding to the Palmitate-Binding Pocket (PBP) | TEAD Transcription Factors | Stabilization of YAP/TAZ proteins and activation of transcription. acs.orgnih.gov |

| Enzyme Inhibition | Active site binding | DNA Gyrase, Monoamine Oxidase (MAO) | Blockage of enzyme function, leading to antibacterial or neuroactive effects. mdpi.comnih.gov |

| Cellular Targeting | Specific binding to protein pockets | TEADs, EGFR | Modulation of cellular signaling pathways. acs.orgresearchgate.net |

| Proton Transfer | Solvent-mediated proton relay (ESPT) | Protic solutions (e.g., methanol) | Fast transfer of a proton from the -OH group to the quinoline nitrogen upon photoexcitation. nih.govrsc.org |

Structure Activity Relationship Sar Studies of Substituted Quinolinol Derivatives

Influence of Alkyl Chain Length (e.g., butyl, methyl, propyl) on Biological Activity

The length and nature of alkyl substituents on the quinoline (B57606) core are pivotal in modulating biological activity. Studies on various heterocyclic compounds have consistently shown that the size of the alkyl group can significantly affect potency, likely by influencing factors such as lipophilicity, membrane permeability, and interaction with the target binding site.

In series of N-alkyl morpholine (B109124) derivatives, a clear structure-activity relationship was established where antibacterial efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) was directly dependent on the alkyl chain length. chemrxiv.orgresearchgate.netchemrxiv.org Compounds with shorter chains (fewer than five carbon atoms) were found to be inactive. chemrxiv.orgresearchgate.net Conversely, optimal bactericidal effects were observed with longer alkyl chains, specifically from n-dodecyl (C12) to n-hexadecyl (C16), which exhibited potent activity. chemrxiv.orgresearchgate.net This suggests that a certain threshold of lipophilicity, conferred by the longer alkyl chain, is necessary for effective antibacterial action, possibly by facilitating disruption of the bacterial cell membrane. chemrxiv.org

Table 1: Influence of Alkyl Chain Length on Antibacterial Activity of N-Alkylmorpholine Derivatives against MRSA

| Compound Series | Alkyl Chain Length | Biological Activity (MIC/MBC) | Finding |

| N-Alkylmorpholines | < 5 carbons | Inactive | Shorter chains are ineffective. chemrxiv.orgresearchgate.net |

| N-Alkylmorpholines | 12-16 carbons | 3.9 µg/mL | Longer chains show the highest bactericidal effects. chemrxiv.orgresearchgate.net |

Impact of Methoxy (B1213986) Group Position and Presence on Compound Potency and Selectivity

The methoxy group is a key functional group whose presence and position on the quinoline ring can profoundly influence a compound's potency and selectivity. It can affect electronic properties, lipophilicity, and metabolic stability, and can also participate in hydrogen bonding through its oxygen atom.

In a study comparing 8-methoxyquinoline (B1362559) and its 5-nitro derivative, the parent 8-methoxyquinoline exhibited stronger antifungal and antibacterial activities. researchgate.net This suggests that the electron-donating nature of the methoxy group at the C8 position is favorable for activity, while the addition of a strong electron-withdrawing nitro group at C5 diminishes it. researchgate.net The specific placement of the methoxy group is also crucial. For instance, the antimalarial agent pamaquine, an 8-aminoquinoline (B160924), features a methoxy group on the quinoline nucleus, a feature retained from the natural product quinine (B1679958), highlighting its importance for activity. researchgate.net

The synthesis of analogs such as 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol demonstrates the exploration of different methoxy group positions. nih.gov Comparing the biological profile of an 8-methoxy derivative with a 7-methoxy or 6-methoxy analog would clarify the optimal position for this substituent. The electronic effects of the methoxy group can alter the pKa of the quinoline nitrogen and the 4-hydroxyl group, which in turn affects the compound's ionization state and ability to interact with biological targets. nih.gov Furthermore, methylation of a hydroxyl group to a methoxy group can serve as a strategy to block potential sites of metabolic glucuronidation or sulfation, thereby improving the pharmacokinetic profile of a drug candidate.

Role of Hydroxyl Group at Position 4 and Tautomerism (Keto-Enol Equilibrium)

The hydroxyl group at the C4 position of the quinolinol ring is a critical feature for the biological activity of many derivatives. This group can act as both a hydrogen bond donor and acceptor, facilitating key interactions within a biological target's binding site. Its importance is underscored by the observation that in some 8-hydroxyquinoline (B1678124) glycoside derivatives, the masking of the hydroxyl group through glycosidic linkage leads to low bioactivity, presumably because it impedes the chelation of metal ions or other crucial interactions. nih.gov

Furthermore, 4-hydroxyquinolines can exist in a tautomeric equilibrium with their corresponding 4-quinolone (keto) form. acs.orgnih.govresearchgate.net The predominance of one tautomer over the other can have significant pharmacological implications, as the two forms have different shapes, hydrogen bonding capabilities, and electronic properties. acs.orgnih.gov Theoretical calculations and experimental studies on related quinoline structures have shown a clear preference for the hydroxyquinoline (enol) form. acs.orgnih.gov For instance, in ethyl 4-hydroxy-5-methylquinoline-3-carboxylate, the hydroxyquinoline tautomer is more stable than the quinolone form by 27 kJ mol⁻¹. nih.gov This preference is attributed to the greater aromaticity of both rings in the hydroxyquinoline form, whereas the nitrogen-containing ring in the corresponding oxo tautomer is largely non-aromatic. acs.orgnih.gov

Docking studies have often implicated the 4-oxo or 4-hydroxyl group in essential interactions with target proteins, such as the bc1 protein complex in Plasmodium falciparum. acs.orgnih.gov Therefore, preserving the structural features that favor the biologically active tautomer is a key consideration in drug design. The keto form is often favored in solid and solution states for many 4(1H)-quinolones, but the enol form can be significant, especially in the gas phase, indicating a true tautomeric equilibrium exists. researchgate.net The specific substituents on the quinoline ring can influence this equilibrium, thereby modulating the compound's biological profile.

Effect of Substituents at Other Positions (e.g., R2, R3, R5, R7, R8) on Pharmacological Profiles

The pharmacological profile of quinolinol derivatives is highly sensitive to the nature and position of substituents around the bicyclic core.

R3 Position: The R3 position is often a site for introducing diversity. In quinoline-chalcone derivatives, substitutions on the chalcone (B49325) moiety, which is effectively linked to the R3 position, significantly impacted antiproliferative activity. researchgate.net The butyl group at R3 in the title compound is a major contributor to its lipophilic character.

R5 and R7 Positions: Halogen substitutions at the R5 and R7 positions of 8-hydroxyquinolines are common. For example, 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives showed significant antiviral activity against the dengue virus. nih.gov In another series, 6-chloroanalogues of pyrano[3,2-h]quinolines were the most active against cancer cell lines, while 9-methylanalogues (corresponding to R5 or R7 on a standard quinoline) were the least potent. nih.gov The introduction of a Mannich base at the R7 position of 8-hydroxyquinolines has been explored to create compounds with selective toxicity against multidrug-resistant cancer cells. nih.gov

R8 Position: The hydroxyl or methoxy group is often found at this position. Studies on 8-hydroxyquinoline derivatives have shown that the antifungal activity is greater when the hydroxyl group is at position 8 compared to position 4. nih.gov

This extensive body of research demonstrates that strategic placement of various functional groups—including halogens, alkyls, and aromatic moieties—at positions R2, R3, R5, and R7 can fine-tune the electronic, steric, and lipophilic properties of the quinolinol scaffold to optimize its pharmacological effects. nih.govresearchgate.net

Correlations between Lipophilicity, Electronic Properties, and Biological Activity

A fundamental principle in medicinal chemistry is that the biological activity of a compound is often strongly correlated with its physicochemical properties, particularly lipophilicity and electronic character. nih.gov Quantitative structure-activity relationship (QSAR) studies are frequently employed to model these correlations and predict the activity of new analogs. nih.govdergipark.org.tr

Lipophilicity: This property, often quantified as the partition coefficient (logP), governs a molecule's ability to cross biological membranes and reach its target. nih.gov For a series of 8-hydroxyquinoline-2-carboxamide (B1621332) derivatives, antiviral activity was found to increase with rising lipophilicity. mdpi.com Similarly, for di- and tri-substituted derivatives, compounds with higher log k values (a chromatographic measure of lipophilicity) showed greater inhibition of the H5N1 virus. mdpi.com However, there is typically an optimal range for lipophilicity, beyond which activity may decrease due to poor aqueous solubility or excessive binding to plasma proteins. In quinoline-1,4-quinone hybrids, the introduction of a nitrogen atom into the ring system was found to reduce lipophilicity. nih.govresearchgate.net

Electronic Properties: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly impact a molecule's reactivity and its ability to engage in non-covalent interactions like hydrogen bonds and π-stacking. In the aforementioned 8-hydroxyquinoline-2-carboxamide series, antiviral activity was positively influenced by increasing the electron-withdrawing properties of substituents on the anilide ring. mdpi.com DFT calculations on 5,8-quinolinequinone derivatives have been used to determine electronic parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which can indicate areas susceptible to nucleophilic and electrophilic attack, respectively, and correlate with biological activity. dergipark.org.tr

The interplay between these properties is crucial. The SAR for 8-hydroxyquinoline-derived Mannich bases revealed that their MDR-selective anticancer activity was strongly influenced by the pKa values of the donor atoms, which are a function of the electronic effects of the substituents. nih.gov This highlights that both lipophilicity and electronic properties must be co-optimized to achieve the desired biological profile. nih.govmdpi.com

Table 2: Correlation of Physicochemical Properties with Biological Activity

| Quinoline Series | Physicochemical Property | Correlation with Activity | Finding |

| 8-Hydroxyquinoline-2-carboxamides | Lipophilicity (log k) | Positive | Antiviral activity increases with lipophilicity. mdpi.com |

| 8-Hydroxyquinoline-2-carboxamides | Electronic Properties | Positive (Electron-withdrawing) | Antiviral activity is enhanced by electron-withdrawing groups. mdpi.com |

| Quinoline-1,4-quinone Hybrids | Lipophilicity (logP) | Varies | Introduction of nitrogen reduces lipophilicity. nih.govresearchgate.net |

Rational Design of Analogues Based on SAR Insights

The culmination of structure-activity relationship studies is the rational design of new and improved analogues. By understanding how specific structural modifications affect biological activity, medicinal chemists can move beyond random screening and towards a more directed approach to drug discovery. researchgate.netnih.gov

SAR insights provide a roadmap for optimization. For example, if a series of compounds shows that increased lipophilicity enhances activity up to a certain point, new analogs can be designed with substituents that fine-tune the logP value to be within that optimal range. mdpi.com If a methoxy group at C8 is found to be superior to one at C7, future synthetic efforts will focus on the 8-methoxy scaffold. researchgate.net

This principle has been successfully applied in the development of various quinoline-based agents:

Antimalarials: Knowledge of the key structural features of quinine and early synthetic antimalarials like pamaquine, such as the quinoline nucleus and the methoxy group, guided the design of subsequent generations of drugs, including chloroquine (B1663885) and primaquine. researchgate.net SAR studies helped in modifying these scaffolds to overcome drug resistance, for instance, by introducing groups that block metabolic oxidation. researchgate.net

Antivirals: In the optimization of a 4-quinoline carboxylic acid analog, SAR studies led to the discovery of a highly potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH). elsevierpure.com By systematically exploring substituents on the quinoline ring, a compound with nanomolar inhibitory concentration was identified. elsevierpure.com

Anticancer Agents: Based on 3D-QSAR models for a large dataset of quinoline derivatives, new 2,4-disubstituted quinoline derivatives were designed with different linkers at the C4 position. nih.gov The subsequent synthesis and in vivo screening of these rationally designed compounds validated the predictive power of the QSAR models. nih.gov

For a compound like 3-butyl-8-methoxy-2-methyl-4-quinolinol, the SAR data suggests several avenues for rational design. One could synthesize analogs with varying alkyl chain lengths at C3 (e.g., propyl, pentyl) to probe the optimal lipophilicity. The methoxy group at C8 could be moved to other positions (C6, C7) or replaced with other electron-donating or -withdrawing groups to modulate electronic properties. Finally, introducing halogens at C5 or C7 could be explored to potentially enhance potency, guided by the successes seen in other quinoline series. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 3-butyl-8-methoxy-2-methyl-4-quinolinol, these calculations would typically determine its optimized three-dimensional geometry and electronic structure.

Key outputs would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. A Molecular Electrostatic Potential (MEP) map would also be generated, illustrating the charge distribution across the molecule. mdpi.com This map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting how the molecule will interact with biological targets. mdpi.com From these fundamental properties, reactivity descriptors such as electronegativity, chemical hardness, and softness would be calculated to quantify the molecule's reactive nature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. jbcpm.com In the case of this compound, a docking study would first require the selection of a relevant biological target, such as a specific enzyme or receptor implicated in a disease. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank. nih.gov

The docking simulation would then place the this compound molecule into the binding site of the target protein and calculate the binding affinity, typically expressed in kcal/mol. jbcpm.com A lower binding energy indicates a more stable and favorable interaction. The results would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. jbcpm.com

Following docking, molecular dynamics (MD) simulations could be employed to study the stability of the ligand-protein complex over time. MD simulations model the movements of atoms and molecules, providing insights into the flexibility of the binding site and the conformational changes that may occur upon ligand binding, thus offering a more dynamic and realistic view of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net To develop a QSAR model relevant to this compound, a dataset of structurally similar quinoline (B57606) derivatives with measured biological activity against a specific target would be required.

Molecular descriptors for each compound in the series, including electronic, steric, and hydrophobic parameters, would be calculated. Statistical methods, such as multiple linear regression, would then be used to build a mathematical model that predicts the biological activity based on these descriptors. researchgate.net Such a model would allow for the prediction of the activity of new, unsynthesized compounds. For this compound, a QSAR model could quantify how its specific substituents—the 3-butyl group, the 8-methoxy group, and the 2-methyl group—contribute positively or negatively to its predicted activity. The statistical robustness of the model would be validated using metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand bound to its target or from a set of active molecules. nih.gov

The key chemical features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For this compound, a pharmacophore model could be constructed based on its structure and known interactions with a hypothetical target. This model would define the spatial arrangement of its methoxy (B1213986) group (potential H-bond acceptor), the quinolinol hydroxyl group (H-bond donor and acceptor), the aromatic rings (hydrophobic/aromatic feature), and the butyl chain (hydrophobic feature). This pharmacophore can then be used as a 3D query to screen large compound libraries to identify other diverse molecules that fit the model and are therefore likely to be active at the same target, guiding the design of new potential ligands. nih.gov

Without specific studies on this compound, the application of these powerful computational methods to this exact compound remains a prospective endeavor.

Emerging Research Directions and Non Medicinal Applications

Development as Fluorescent Chemosensors and Probes for Metal Ions and Biomolecules

The inherent fluorescence of the quinoline (B57606) ring system makes it an excellent platform for the development of chemosensors. Derivatives of 8-hydroxyquinoline (B1678124), a close structural relative of the target compound, are well-known for their ability to form stable complexes with a variety of metal ions. nih.gov This interaction often leads to a significant change in the fluorescence properties of the molecule, allowing for the sensitive and selective detection of specific ions.

Research in this area is focused on designing molecules where the binding of a target analyte, such as a heavy metal ion, modulates the fluorescence emission. This "turn-on" or "turn-off" response can be fine-tuned by modifying the substituents on the quinoline core. The butyl group at the 3-position and the methoxy (B1213986) and methyl groups at the 8- and 2-positions of 3-butyl-8-methoxy-2-methyl-4-quinolinol are expected to influence its photophysical properties and its affinity for different metal ions. While direct studies on this specific compound are in early stages, the broader class of quinolinol derivatives shows promise for the detection of environmentally and biologically important metal ions.

Table 1: Examples of Metal Ions Detected by Quinoline-Based Fluorescent Sensors

| Metal Ion | Sensor Type | Detection Principle |

| Hg(II) | Rhodamine-based | Chelation-enhanced fluorescence |

| Cu(II) | Schiff base | Fluorescence quenching |

| Zn(II) | Quinoline-sulfonamide | Chelation-enhanced fluorescence |

| Fe(III) | Hydroxyquinoline-based | Fluorescence quenching |

This table represents the capabilities of the broader quinoline class of compounds, indicating the potential research directions for this compound.

The development of probes for biomolecules represents another exciting frontier. By attaching specific recognition moieties to the this compound core, it may be possible to create sensors that can selectively bind to and report on the presence of proteins, enzymes, or nucleic acids.

Applications in Materials Science (e.g., Organic Light-Emitting Diodes - OLEDs)

Quinoline derivatives are pivotal materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). These compounds can function as electron transporters, hole transporters, or as the emissive layer itself. The thermal stability, high fluorescence quantum yield, and ability to form stable amorphous films are key properties that make them suitable for these applications.

The specific substitutions on this compound—the butyl, methoxy, and methyl groups—are anticipated to influence its electronic properties and solid-state morphology. For instance, the butyl group can enhance solubility and improve film-forming characteristics, which is crucial for solution-processed OLED fabrication. The methoxy group, being an electron-donating group, can modulate the HOMO-LUMO energy levels, thereby tuning the emission color and improving charge injection.

While specific data on the use of this compound in OLEDs is not yet widely published, the general promise of substituted quinolinols as stable and efficient materials for blue or green light emission is a strong driver for further investigation.

Novel Synthetic Methodologies for Future Compound Libraries

The ability to efficiently synthesize a wide variety of derivatives is crucial for exploring the full potential of a lead compound. For this compound, the development of novel synthetic methodologies is an active area of research. Classic methods for quinoline synthesis, such as the Conrad-Limpach or Doebner-von Miller reactions, can be adapted and optimized for this specific substitution pattern.

A key focus is the development of modular synthetic routes that allow for the easy introduction of diverse functional groups at various positions on the quinoline core. For example, a synthetic strategy for a similar compound, 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol, has been reported, providing a foundational methodology. nih.gov Future research will likely focus on late-stage functionalization techniques, such as C-H activation, to rapidly generate libraries of related compounds. These libraries are invaluable for structure-activity relationship (SAR) studies, enabling the fine-tuning of properties for specific applications, be it as a sensor or an OLED material.

Exploration of New Biological Targets and Pathways in Pre-clinical Research

While this article focuses on non-medicinal applications, the exploration of new biological targets for quinoline compounds in a pre-clinical setting is a parallel and important research avenue. The quinoline core is present in numerous approved drugs, and new derivatives are constantly being evaluated for their therapeutic potential.

For this compound, initial pre-clinical research would involve screening against a wide range of biological targets to identify any potential therapeutic activities. This could include assays for anticancer, antimicrobial, or anti-inflammatory properties. The specific substitution pattern of this molecule will dictate its interaction with biological macromolecules, and computational modeling can be employed to predict potential binding partners. Any promising "hits" from these initial screens would then be further investigated in more detailed in vitro and in vivo studies to elucidate the mechanism of action and to assess the potential for future drug development.

Conclusion and Future Perspectives

Summary of Key Research Findings on 3-butyl-8-methoxy-2-methyl-4-quinolinol and Analogues

While specific research on This compound is not extensively documented in publicly available literature, a wealth of information on its structural analogues, particularly quinolinol derivatives, provides significant insights into its potential biological profile. The quinoline (B57606) core is a privileged scaffold in drug discovery, known to exhibit a wide array of pharmacological effects. orientjchem.orgresearchgate.net

Derivatives of quinoline have been extensively investigated and have shown significant promise in various therapeutic areas. rsc.org The introduction of different functional groups onto the quinoline ring system dramatically influences the compound's biological activity. orientjchem.org For instance, 8-hydroxyquinoline (B1678124) and its derivatives are well-known for their potent antimicrobial, anticancer, and antifungal activities. mdpi.com The hydroxyl group at position 8 is often crucial for their biological action, which is frequently attributed to their ability to chelate metal ions. researchgate.net

The diverse biological activities of quinoline derivatives are a testament to their versatility. orientjchem.org These compounds have been reported to possess anticancer, antiviral, antimalarial, antibacterial, and anti-inflammatory properties. researchgate.netrsc.org The mechanism of action often involves interference with critical cellular processes such as DNA synthesis and cell division. researchgate.net

Table 1: Reported Biological Activities of Quinoline Analogues

| Biological Activity | Examples of Quinoline Analogues | Reference |

| Anticancer | Camptothecin, Neocryptolepine derivatives | nih.govnih.gov |

| Antiviral | Mefloquine, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives | nih.gov |

| Antimalarial | Quinine (B1679958), Chloroquine (B1663885), Mefloquine | rsc.orgnih.gov |

| Antibacterial | Fluoroquinolones (e.g., Ciprofloxacin) | rsc.orgnih.gov |

| Antifungal | Clioquinol, Umbelliferone-8-hydroxyquinoline conjugates | nih.govnih.gov |

| Neuroprotective | 8-hydroxyquinoline derivatives | nih.gov |

| Anti-inflammatory | Quinoline derivatives | rsc.org |

Challenges and Opportunities in Quinolinol Research

Despite the promising therapeutic potential of quinolinol derivatives, several challenges impede their clinical translation. A significant hurdle lies in establishing clear structure-activity relationships (SAR). mdpi.com Understanding how specific structural modifications impact biological effects is crucial for the rational design of more potent and selective drug candidates. mdpi.com

Another major challenge is the often-fragmented nature of pharmacokinetic and safety data, which typically originate from small, isolated studies rather than comprehensive analyses. mdpi.com For quinoline derivatives targeting the central nervous system, overcoming the blood-brain barrier presents a significant obstacle. researchgate.net Furthermore, issues related to the cost of production and the potential for environmental regulations on certain quinoline compounds can pose constraints. datainsightsmarket.com

These challenges, however, create numerous opportunities for innovation. The development of advanced synthetic methodologies can lead to more efficient and cost-effective production of quinolinol derivatives. There is a significant opportunity to employ computational tools and in silico screening to predict the biological activity and toxicity of new compounds, thereby streamlining the drug discovery process. mdpi.com Nanotechnology also offers promising avenues for enhancing the delivery of quinoline-based drugs, potentially improving their efficacy and reducing side effects. mdpi.com

Future Research Directions for Enhanced Biological Activity, Selectivity, and Novel Applications

Future research in the field of quinolinols will likely focus on several key areas to unlock their full therapeutic potential. A primary objective is the design and synthesis of novel derivatives with enhanced biological activity and improved selectivity towards their molecular targets. This can be achieved through a deeper understanding of SAR, aided by computational modeling and high-throughput screening.

Leveraging advanced drug design techniques is a critical future direction. nih.gov This includes the exploration of novel targets for quinoline-based inhibitors and their potential use in combination therapies to combat drug resistance and improve treatment outcomes. nih.gov For instance, the development of kinase inhibitors based on the quinoline scaffold is a rapidly advancing area in cancer research. nih.gov

Furthermore, the exploration of novel applications for quinolinol compounds is a promising avenue. While their roles in infectious diseases and cancer are well-established, their potential in other areas, such as neurodegenerative diseases and inflammatory conditions, warrants further investigation. rsc.orgnih.gov The development of multifunctional quinoline derivatives that can target multiple pathological pathways simultaneously is another exciting prospect. nih.gov

Contribution to the Broader Field of Medicinal Chemistry and Organic Synthesis

The study of quinoline and its derivatives has made substantial contributions to the broader fields of medicinal chemistry and organic synthesis. The quinoline nucleus serves as a key building block in the synthesis of a vast number of biologically active compounds. nih.gov The development of synthetic methods for quinoline derivatives, such as the Skraup and Combes reactions, has enriched the toolkit of organic chemists. nih.gov

The extensive research into the pharmacological properties of quinolines has provided valuable insights into drug design and development. orientjchem.org The ability to modify the quinoline scaffold with various substituents has made it a privileged structure for creating libraries of compounds for screening against diverse biological targets. researchgate.net This has led to the discovery of numerous lead compounds and marketed drugs, highlighting the enduring importance of this heterocyclic system in the quest for new medicines. orientjchem.orgnih.gov

Q & A

Q. What are the common synthetic routes for 3-butyl-8-methoxy-2-methyl-4-quinolinol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization and substitution reactions. A widely used method is the Koenigs-Knorr glucosylation approach, where acetobromo-α-D-glucose reacts with a hydroxyl-containing precursor (e.g., 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one) in acetonitrile with cesium carbonate as a base . For alkylation or methoxy group introduction, dimethylformamide (DMF) and potassium carbonate are common solvents and bases, respectively, requiring precise temperature control (60–80°C) . Optimization involves adjusting reaction time, solvent polarity, and base strength to improve yield. Analytical techniques like HPLC and NMR are critical for monitoring purity and intermediate formation.

Q. How can structural characterization of this compound be performed?

Key methods include:

- X-ray crystallography : Determines bond angles (e.g., C9–C4–C5 = 118.57°) and torsion angles (e.g., −178.62° for O2–C10–H10A) to confirm molecular conformation .

- NMR spectroscopy : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) and carbon backbone signals.

- Mass spectrometry : Validates molecular weight (e.g., m/z 273.3 for [M+H]⁺) .

Comparative analysis with structural analogs (e.g., 8-chloro-3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-ol) helps identify substituent effects on spectral patterns .

Q. What preliminary biological assays are recommended to evaluate its activity?

Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (HeLa, MCF-7) to establish IC₅₀ values. Antioxidant activity can be assessed via DPPH radical scavenging, comparing results to structurally similar compounds like 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol . Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are essential for validating results.

Advanced Research Questions

Q. How do substituents on the quinoline core influence biological activity and interaction with macromolecules?

Substituents dictate binding affinity and mechanism. For example:

Q. How can researchers resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?

Contradictions often arise from variability in experimental conditions or impurities. Strategies include:

- Cross-validation : Replicate synthesis using alternative methods (e.g., Ullmann coupling vs. nucleophilic substitution) .

- High-resolution analytics : Use LC-MS/MS to confirm compound identity and rule out byproducts.

- Meta-analysis : Compare datasets across studies, noting solvent systems (e.g., DMF vs. THF) or cell line specificity in bioassays . Transparent reporting of reaction conditions (e.g., molar ratios, stirring speed) minimizes ambiguity .

Q. What advanced techniques are used to study its mechanism of action in biological systems?

- Isothermal titration calorimetry (ITC) : Quantifies binding stoichiometry and enthalpy changes with target proteins .

- CRISPR-Cas9 knockouts : Identifies genetic pathways affected (e.g., apoptosis regulators like Bcl-2) .

- Metabolomics : Tracks changes in cellular metabolites (e.g., ATP depletion) via LC-TOF/MS .

Q. How can computational methods aid in optimizing its pharmacokinetic properties?

- QSAR modeling : Correlates substituent electronegativity or logP with bioavailability .

- MD simulations : Predicts blood-brain barrier penetration using free-energy landscapes .

- ADMET prediction tools (e.g., SwissADME) : Forecast hepatic clearance and CYP450 interactions to guide structural modifications .

Methodological Best Practices

- Synthesis : Always include inert atmosphere (N₂/Ar) for oxygen-sensitive steps .

- Data interpretation : Use Shapiro-Wilk tests to confirm normality in bioassay datasets before applying ANOVA .

- Ethics compliance : Adhere to FAIR principles for open data sharing while anonymizing sensitive biological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.